N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclohexyl group might be introduced using a Grignard reaction, the benzothiazole might be formed using a heterocyclic synthesis method, and the amide group might be added using a peptide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and structural motifs. The cyclohexyl and cyclopropyl groups would add steric bulk, the benzothiazole would contribute aromaticity and potentially allow for pi stacking interactions, and the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amide group is typically quite stable but can be hydrolyzed under acidic or basic conditions. The benzothiazole might undergo electrophilic substitution reactions, and the cycloalkanes could potentially undergo reactions at the ring, such as ring opening or functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers. It would likely be a solid at room temperature and could have varying solubility in different solvents .Future Directions
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-24(20(13-21)9-3-2-4-10-20)18(25)12-22-15-7-8-16-17(11-15)26-19(23-16)14-5-6-14/h7-8,11,14,22H,2-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTXOBUITWSVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC1=CC2=C(C=C1)N=C(S2)C3CC3)C4(CCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide |
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